molecular formula C27H35NO8 B607507 Fmoc-NMe-PEG4-C2-acid CAS No. 2170240-98-7

Fmoc-NMe-PEG4-C2-acid

Cat. No. B607507
M. Wt: 501.576
InChI Key: DLLNRUPTDZNIHC-UHFFFAOYSA-N
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Description

Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker . It is a novel Fmoc-protected amino acid containing a single molecular weight PEG (dPEG) spacer arm . These reagents are used to introduce a hydrophilic, non-immunogenic spacer into a peptide .


Synthesis Analysis

Fmoc-NMe-PEG4-C2-acid is used in the synthesis of PROTACs . The Fmoc group can be removed, exposing the terminal amine, using piperidine as with standard peptide synthesis .


Molecular Structure Analysis

The IUPAC name of Fmoc-NMe-PEG4-C2-acid is 1-(9H-fluoren-9-yl)-4-methyl-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid . Its molecular weight is 501.58 .


Chemical Reactions Analysis

Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Fmoc-NMe-PEG4-C2-acid has a molecular weight of 501.57 . It appears as a liquid that is colorless to light yellow . .

Scientific Research Applications

1. Nanocarrier for Drug Delivery

Fmoc-amino acid conjugates have been studied for their potential in drug delivery systems. A study by Zhang et al. (2015) demonstrated the effectiveness of PEGylated Fmoc-amino acid conjugates as nanocarriers, significantly improving the delivery efficacy of drugs like paclitaxel. Similarly, Zhang et al. (2014) highlighted a PEG-Fmoc conjugate's role in formulating efficient nanomicelles for drug delivery.

2. Synthesis of Peptide Thioesters

Fmoc-based resins have been used in the synthesis of long peptide thioesters. Boll et al. (2014) used a PEG-based resin for the synthesis of large peptide segments, demonstrating its utility in peptide synthesis and potentially drug development.

3. Fabrication of Functional Materials

Fmoc-modified amino acids and peptides are critical in fabricating functional materials due to their self-assembly features. Tao et al. (2016) discussed the use of Fmoc-modified amino acids in various applications like cell cultivation, bio-templating, and drug delivery.

4. Multimode Biomedical Imaging

Fmoc conjugates are utilized in multimode biomedical imaging. Lim et al. (2010) fabricated fluorescent magnetic nanoprobes using Fmoc conjugates, demonstrating their application in in vivo detection and characterizing tumor angiogenesis.

5. Targeted Macrophage Delivery

Gao et al. (2013) developed PEGtide dendrons using Fmoc solid-phase peptide synthesis, showing the potential of these conjugates for targeted delivery to macrophages, which could be beneficial in drug delivery and imaging.

6. Cancer Immunochemotherapy

Chen et al. (2016) reported on a dual-functional nanomicellar carrier based on a prodrug conjugate of PEG with Fmoc, highlighting its role in enhancing T-cell immune responses and exhibiting significant antitumor activity.

7. Carbon Nanotube Carriers

Yeniyurt et al. (2021) developed a single-walled carbon nanotube-based drug delivery system using Fmoc-amino acid bearing polyethylene glycol, indicating its potential in biomedicine for drug delivery.

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLNRUPTDZNIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NMe-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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